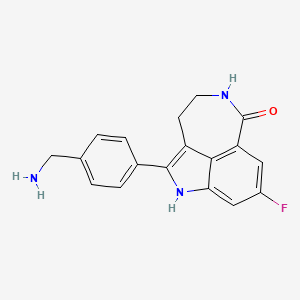

Rucaparib metabolite M309

Description

Structure

3D Structure

Properties

CAS No. |

1577983-73-3 |

|---|---|

Molecular Formula |

C18H16FN3O |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

2-[4-(aminomethyl)phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |

InChI |

InChI=1S/C18H16FN3O/c19-12-7-14-16-13(5-6-21-18(14)23)17(22-15(16)8-12)11-3-1-10(9-20)2-4-11/h1-4,7-8,22H,5-6,9,20H2,(H,21,23) |

InChI Key |

WJBQAAFBYRWCMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)CN |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Characterization of Rucaparib Metabolite M309

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is a crucial therapeutic agent in the treatment of ovarian and prostate cancers, particularly in patients with BRCA mutations. The clinical efficacy and safety of any drug are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the discovery and characterization of M309, a minor but important metabolite of Rucaparib. Understanding the formation, properties, and potential biological activities of such metabolites is paramount for a complete pharmacological profile of the parent drug.

Discovery and Metabolic Pathway

The identification of Rucaparib's metabolites, including M309, was primarily achieved through a human radiolabeled mass balance study. In this pivotal trial, a single oral dose of [14C]-Rucaparib was administered to patients with advanced solid tumors to trace the drug's absorption, distribution, metabolism, and excretion (ADME).[1]

Metabolite profiling of plasma, urine, and feces revealed that Rucaparib undergoes several biotransformation reactions, including oxidation, N-demethylation, N-methylation, and glucuronidation.[1] Seven metabolites were identified, with unchanged Rucaparib and the oxidative metabolite M324 being the most abundant drug-related components in all matrices.[1]

M309 was characterized as a product of N-demethylation of the Rucaparib parent molecule.[2] This metabolic reaction involves the removal of a methyl group from a nitrogen atom, a common pathway for drugs containing N-methyl moieties.

Metabolic Pathway of Rucaparib to M309

The formation of M309 is a Phase I metabolic reaction. The primary enzymes responsible for the metabolism of Rucaparib are Cytochrome P450 (CYP) enzymes. In vitro studies have indicated that Rucaparib is primarily metabolized by CYP2D6 , and to a lesser extent by CYP1A2 and CYP3A4 .[3][4] It is therefore highly probable that one or more of these CYP isoforms mediate the N-demethylation of Rucaparib to form M309.

Metabolic pathway of Rucaparib leading to the formation of M309.

Characterization of M309

The characterization of M309 was accomplished through a combination of chromatographic separation and mass spectrometric detection.

Quantitative Data

While M309 is considered a minor metabolite, its presence in human plasma has been quantified. The following table summarizes the available quantitative data for M309 from the human radiolabeled study.

| Parameter | Value | Reference |

| Proposed Structure | N-desmethyl Rucaparib | [2] |

| Retention Time (min) | Not explicitly stated for M309 | - |

| Observed m/z (M+H)+ | 309 | [2] |

| % of Radioactivity in Plasma (AUC 0-inf) | Trace | [2] |

It is important to note that "trace" indicates a very low relative abundance compared to the parent drug and the major metabolite M324.

Experimental Protocols

Human Radiolabeled ([14C]-Rucaparib) Study

Objective: To determine the absorption, metabolism, and excretion of Rucaparib and to characterize its metabolites in humans.

Methodology:

-

Study Population: Patients with advanced solid tumors.[1]

-

Dosing: A single oral dose of 600 mg [14C]-Rucaparib was administered.[1]

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points.[1]

-

Radioactivity Measurement: Total radioactivity in all biological matrices was measured by liquid scintillation counting (LSC).[1]

-

Metabolite Profiling and Identification:

-

Plasma, urine, and fecal extracts were analyzed by high-performance liquid chromatography (HPLC) with radiochemical detection to separate the parent drug from its metabolites.

-

Structural elucidation of the metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemical structures were elucidated using MS2 or MS3 fragmentation.[3]

-

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of Rucaparib.

Methodology:

-

System: Human liver microsomes (HLMs) or recombinant human CYP enzymes.[5]

-

Incubation: Rucaparib was incubated with the enzyme systems in the presence of necessary cofactors (e.g., NADPH).

-

Analysis: The formation of metabolites was monitored over time using LC-MS/MS.

-

Reaction Phenotyping: Specific CYP inhibitors or antibodies were used to identify the contribution of individual CYP isoforms to Rucaparib metabolism.

Experimental workflow for the discovery and characterization of M309.

Pharmacological Activity of M309

To date, there is no publicly available information on the specific pharmacological activity of the M309 metabolite. The focus of non-clinical and clinical studies has been on the parent drug, Rucaparib, and its major metabolite, M324, which has been reported to be inactive.[6] Given that M309 is present in only trace amounts in human plasma, its contribution to the overall efficacy or toxicity of Rucaparib is presumed to be minimal. However, a comprehensive understanding would necessitate further investigation into its potential PARP inhibitory activity and other off-target effects.

Conclusion

The N-desmethyl metabolite of Rucaparib, M309, has been successfully identified and structurally characterized as a minor metabolite in humans. Its formation is attributed to CYP-mediated N-demethylation, likely involving CYP2D6, CYP1A2, and/or CYP3A4. While quantitative data confirm its presence in plasma at trace levels, a detailed pharmacological profile of M309 remains to be elucidated. The in-depth analysis of even minor metabolites is a critical component of drug development, ensuring a thorough understanding of a drug's disposition and potential for drug-drug interactions or unexpected biological activities. Further research into the specific biological properties of M309 would provide a more complete picture of the clinical pharmacology of Rucaparib.

References

In Vivo Formation of N-demethylated Rucaparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of N-demethylated Rucaparib, a known metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. Rucaparib is a crucial therapeutic agent in the treatment of certain types of cancer, and understanding its metabolic fate is paramount for optimizing its clinical use and predicting potential drug-drug interactions. This document summarizes the metabolic pathways, enzymes responsible for N-demethylation, available quantitative data, and the experimental methodologies used to study this biotransformation.

Introduction

Rucaparib is an orally administered small molecule that inhibits PARP enzymes, which are critical for DNA repair. Its metabolism in vivo leads to the formation of several metabolites, one of which is the N-demethylated form, also identified as M323. The process of N-demethylation involves the removal of a methyl group from the parent drug molecule, a common metabolic reaction for many xenobiotics. This guide delves into the specifics of this metabolic transformation of Rucaparib within a biological system.

Metabolic Pathways of Rucaparib

Rucaparib undergoes several metabolic transformations in the body. The primary pathways include oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2][3] In vitro studies have identified the key enzymes responsible for the oxidative metabolism of Rucaparib as Cytochrome P450 (CYP) isoforms, primarily CYP2D6, and to a lesser extent, CYP1A2 and CYP3A4.[3]

The N-demethylation of Rucaparib results in the formation of the metabolite M323. This process is a phase I metabolic reaction, typically catalyzed by CYP enzymes.

Signaling Pathway for Rucaparib N-demethylation

The metabolic conversion of Rucaparib to its N-demethylated form can be represented as a direct enzymatic reaction.

Quantitative Analysis of N-demethylated Rucaparib

Quantitative data on the in vivo formation of N-demethylated Rucaparib (M323) is limited, with studies indicating it is a minor metabolite. A human mass balance study conducted with a single oral dose of [14C]-rucaparib provided valuable insights into the excretion and metabolism of the drug.

In this study, seven metabolites were identified in plasma, urine, and feces: M309, M323 (N-desmethyl Rucaparib), M324, M337a, M337b, M337c, and M500.[1] While unchanged Rucaparib and the oxidative metabolite M324 were the major drug-related components, the other metabolites, including M323, were detected in trace amounts.[3]

The collective amount of M309, M323, M337a, M337b, M337c, and M500 in urine accounted for less than 1% of the administered radioactive dose.[1]

Table 1: Summary of Metabolite Distribution from the Human [14C]-Rucaparib Mass Balance Study

| Analyte | Matrix | Abundance | Reference |

| Unchanged Rucaparib | Plasma | Major component | [1] |

| M324 (Oxidative Metabolite) | Plasma | Major metabolite | [1] |

| M323 (N-demethylated) | Plasma | Trace amounts | [1][3] |

| Other Minor Metabolites | Plasma | Trace amounts | [1][3] |

| Unchanged Rucaparib | Urine | Major component | [1] |

| M324 (Oxidative Metabolite) | Urine | Major metabolite | [1] |

| M323 (N-demethylated) | Urine | Trace amounts (<1% of dose combined with other minor metabolites) | [1] |

| Other Minor Metabolites | Urine | Trace amounts (<1% of dose combined) | [1] |

| Unchanged Rucaparib | Feces | Predominant component | [1] |

| M324 (Oxidative Metabolite) | Feces | Minor component | [1] |

| M323 (N-demethylated) | Feces | Trace amounts | [1] |

| Other Minor Metabolites | Feces | Trace amounts | [1] |

Experimental Protocols

The identification and quantification of Rucaparib and its metabolites, including the N-demethylated form, have been achieved through sophisticated analytical techniques. The following sections outline the general methodologies employed in key studies.

Human Mass Balance Study using [14C]-Rucaparib

This study was designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Rucaparib in patients with advanced solid tumors.

-

Study Design: A single oral dose of [14C]-labeled Rucaparib was administered to patients.

-

Sample Collection: Blood, urine, and feces were collected at various time points post-administration.

-

Sample Analysis:

-

Total radioactivity in all matrices was measured using liquid scintillation counting.

-

Metabolite profiling was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.

-

-

Outcome: This methodology allowed for the determination of the major routes of excretion and the primary metabolic pathways, leading to the identification of M323 as a minor metabolite.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma, urine, or fecal homogenates are subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes of interest and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring - MRM) to detect and quantify the parent drug and its metabolites with high specificity.

-

Data Analysis: The concentration of each analyte is determined by comparing its response to that of a known concentration of a stable isotope-labeled internal standard.

Experimental Workflow

The general workflow for the in vivo analysis of Rucaparib N-demethylation is depicted below.

References

Rucaparib Metabolism: A Technical Guide to Understanding its Biotransformation and the Identification of Minor Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage repair machinery. Approved for the treatment of certain types of ovarian and prostate cancer, a thorough understanding of its metabolic fate is crucial for optimizing its clinical use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the metabolism of rucaparib, with a focus on the identification and characterization of its minor metabolites.

Rucaparib Metabolic Pathways

The biotransformation of rucaparib is a multifaceted process involving several key enzymatic reactions. The primary metabolic pathways identified in humans are oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2] In vitro studies have indicated that rucaparib has a low metabolic turnover rate.[1]

The cytochrome P450 (CYP) enzyme system plays a significant role in the initial phases of rucaparib metabolism. In vitro studies have identified CYP2D6 as the primary enzyme responsible for its metabolism, with minor contributions from CYP1A2 and CYP3A4.[1][3]

The major metabolite formed is M324 , an inactive carboxylic acid derivative produced through oxidation.[1][4] In addition to M324, a human absorption, distribution, metabolism, and excretion (ADME) study utilizing radiolabeled [14C]-rucaparib identified seven other minor metabolites in plasma, urine, and feces. These are designated as M309, M323, M337a, M337b, M337c, and M500 .[1][5]

The following diagram illustrates the primary metabolic pathways of rucaparib.

Quantitative Analysis of Rucaparib and its Metabolites

A human ADME study involving the oral administration of a single 600 mg dose of [14C]-rucaparib to patients with advanced solid tumors provided key quantitative data on the parent drug and its major metabolite, M324.[1][5] Unchanged rucaparib and M324 were the most significant drug-related components found in plasma, urine, and feces.[1] The other identified minor metabolites (M309, M323, M337a, M337b, M337c, and M500) were present in small to trace amounts and were not individually quantified in the study.[1]

The following tables summarize the quantitative distribution of rucaparib and M324.

Table 1: Abundance of Rucaparib and Metabolite M324 in Human Plasma Following a Single Oral Dose of [14C]-Rucaparib (600 mg) [1]

| Analyte | Mean Percentage of Total Radioactivity in Plasma |

| Rucaparib (Unchanged) | 64.0% |

| M324 | 18.6% |

Table 2: Excretion of Rucaparib and Metabolite M324 in Urine and Feces Over 12 Days Following a Single Oral Dose of [14C]-Rucaparib (600 mg) [1]

| Matrix | Analyte | Mean Percentage of Total Radioactivity Recovered |

| Urine | Rucaparib (Unchanged) | 44.9% |

| M324 | 50.0% | |

| Feces | Rucaparib (Unchanged) | 94.9% |

| M324 | 5.1% |

Experimental Protocols

The identification and quantification of rucaparib and its metabolites have been accomplished through a combination of radiolabeling studies and advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

The foundational data on rucaparib metabolism was generated from a clinical study with the following design:

-

Study Population: Patients with advanced solid tumors.[1]

-

Investigational Product: A single oral dose of 600 mg of [14C]-rucaparib.[1]

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points over 12 days post-dose.[1]

-

Total Radioactivity Measurement: Total radioactivity in the collected samples was measured using liquid scintillation counting.[1]

-

Metabolite Profiling and Identification: Metabolite profiling was conducted on pooled plasma, urine, and feces samples. Metabolites were identified using LC-MS/MS by comparing their chromatographic retention times and mass spectral fragmentation patterns with those of reference standards where available.[1]

The following diagram outlines the workflow of the human ADME study.

Bioanalytical Method for Quantification of Rucaparib and M324 by LC-MS/MS

While specific, detailed protocols for the metabolite analysis in the ADME study are not publicly available, a representative LC-MS/MS method for the quantification of rucaparib in human plasma is outlined below. Similar principles would be applied for the analysis of its metabolites, often with modifications to the chromatographic and mass spectrometric parameters to optimize for each specific analyte.

-

Sample Preparation:

-

Aliquots of human plasma are treated with an organic solvent, typically acetonitrile, to precipitate proteins.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for extraction variability.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

The logical relationship for the LC-MS/MS quantification is depicted in the following diagram.

Conclusion

The metabolism of rucaparib is well-characterized, proceeding primarily through oxidation, N-demethylation, N-methylation, and glucuronidation. The major circulating metabolite, M324, is pharmacologically inactive. While several minor metabolites have been identified, they are present in very low concentrations in humans. The quantitative data available for rucaparib and M324 provide a solid foundation for understanding the drug's disposition. The analytical methodologies, centered around LC-MS/MS, are robust and sensitive for the quantification of rucaparib in biological matrices. This comprehensive understanding of rucaparib's metabolism is vital for the continued safe and effective use of this important therapeutic agent in oncology.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Rucaparib Metabolite M309: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the cellular DNA damage response. Approved for the treatment of certain types of ovarian and prostate cancer, particularly those with BRCA mutations, Rucaparib's efficacy and safety are influenced by its metabolic fate in the body. Understanding the structure of its metabolites is paramount for a comprehensive assessment of its pharmacological profile. This guide provides a detailed technical overview of the structure elucidation of a minor but important metabolite of Rucaparib, M309.

Rucaparib undergoes several metabolic transformations in humans, primarily through oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2][3] While the carboxylic acid derivative M324 is the most abundant metabolite, a number of other minor metabolites have been identified.[1][2] This document focuses specifically on the characterization of M309, identified as N-demethylated Rucaparib.[2]

Structure Elucidation of M309

The structural identity of M309 as N-demethylated Rucaparib was primarily determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation of metabolites from complex biological matrices and their subsequent fragmentation to provide structural information.

Mass Spectrometry Data

The structure of M309 was elucidated by comparing its mass spectral data with that of the parent drug, Rucaparib. The key evidence for the N-demethylation was a mass shift corresponding to the loss of a methyl group (CH₂).

Table 1: Mass Spectrometry Characteristics of Rucaparib and M309

| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Structural Interpretation |

| Rucaparib | C₁₉H₁₈FN₃O | 324.1 | 293.1 | Loss of methylamine |

| M309 | C₁₈H₁₆FN₃O | 310.1 | 293.1 | Loss of amine |

Note: The fragmentation data for M309 is based on predicted spectra and the established fragmentation pattern of Rucaparib.

A predicted tandem mass spectrum for the M309 metabolite is available, providing further confidence in its structural assignment.[4] The fragmentation of the parent Rucaparib molecule is characterized by the loss of methylamine. The fragmentation of M309 would be expected to show a similar pattern, with the initial loss of the amine group from the demethylated side chain.

Experimental Protocols

The identification and structural elucidation of Rucaparib metabolites like M309 involve a series of sophisticated experimental procedures. Below are detailed methodologies for the key experiments.

Sample Preparation for Metabolite Analysis

Biological samples require careful preparation to extract metabolites and remove interfering substances before analysis by LC-MS/MS.

2.1.1. Plasma:

-

Plasma samples are thawed and vortexed.

-

Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile or a 50:50 methanol:acetonitrile mixture.[5][6]

-

The mixture is vortexed and then centrifuged at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.[7]

-

The supernatant, containing the metabolites, is carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The dried residue is reconstituted in a solution compatible with the LC-MS mobile phase, typically a mixture of water and organic solvent (e.g., 20% acetonitrile in water with 0.1% formic acid).[1]

2.1.2. Urine:

-

Urine samples are thawed, vortexed, and centrifuged (e.g., 15,000 x g at 4°C for 10 minutes) to remove particulate matter.[7]

-

For initial analysis, the supernatant can be diluted with deionized water (e.g., 1:10) before injection into the LC-MS system.[7]

-

Alternatively, for more concentrated samples, a solvent extraction using methanol or acetonitrile can be performed, similar to the plasma protocol.[7]

2.1.3. Feces:

-

Fecal samples are lyophilized (freeze-dried) to remove water.

-

The dried feces are homogenized to a fine powder.

-

Metabolites are extracted by adding a solvent, such as a methanol/water mixture (e.g., 1:1), and vortexing thoroughly.[7]

-

The mixture is centrifuged at high speed, and the supernatant is collected for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically used for the separation of Rucaparib and its metabolites.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of the parent drug and its various metabolites.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL) is injected onto the column.

2.2.2. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Rucaparib and its metabolites.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.

-

Data Acquisition: The instrument is operated in full scan mode to detect all ions within a specified mass range and in product ion scan mode (MS/MS) to obtain fragmentation patterns of selected precursor ions. The precursor ion for M309 would be m/z 310.1.

Signaling Pathways and Logical Relationships

To provide a broader context for the importance of understanding Rucaparib's metabolism, the following diagrams illustrate the key signaling pathways involved in its mechanism of action and the workflow for metabolite identification.

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to a synthetic lethal effect.

Recent studies have also suggested that Rucaparib can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a component of the innate immune system that detects cytosolic DNA, which can accumulate as a result of DNA damage induced by PARP inhibitors. Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[8][9]

Conclusion

The structural elucidation of Rucaparib's metabolites, including the minor metabolite M309, is crucial for a complete understanding of its disposition and potential for drug-drug interactions. The identification of M309 as N-demethylated Rucaparib was accomplished through the application of advanced LC-MS/MS techniques. The detailed experimental protocols and an understanding of the relevant signaling pathways, as outlined in this guide, provide a comprehensive framework for researchers and professionals in the field of drug development. This knowledge contributes to the safer and more effective use of Rucaparib in the clinic.

References

- 1. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Liquid chromatography-tandem mass spectrometric assay for the PARP inhibitor rucaparib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | cGAS/STING signaling pathway in gynecological malignancies: From molecular mechanisms to therapeutic values [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

In Vitro Metabolism of Rucaparib to M309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, with a specific focus on its conversion to the N-desmethyl metabolite, M309. This document synthesizes available data on the enzymatic pathways involved, offers detailed experimental protocols for studying this metabolic conversion, and presents quantitative data in a structured format.

Introduction

Rucaparib is an orally administered inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair. It is indicated for the treatment of certain types of ovarian and prostate cancers. The metabolism of Rucaparib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. In vitro studies have identified several metabolic pathways for Rucaparib, including oxidation, N-demethylation, N-methylation, and glucuronidation, leading to the formation of various metabolites. One of these is M309, an N-demethylated form of the parent drug. Understanding the in vitro kinetics of M309 formation is essential for predicting potential drug-drug interactions and inter-individual variability in patient response.

Metabolic Pathway of Rucaparib to M309

The formation of M309 from Rucaparib is a Phase I metabolic reaction, specifically an N-demethylation. In vitro studies utilizing human recombinant cytochrome P450 (CYP) enzymes have identified the primary enzymes responsible for this conversion.

Based on available data, the metabolic pathway can be summarized as follows:

In vitro investigations have demonstrated that Rucaparib is metabolized by several CYP enzymes.[1] M309 is identified as the N-demethylated metabolite of Rucaparib.[1] The primary enzyme responsible for the metabolism of Rucaparib is CYP2D6, with minor contributions from CYP1A2 and CYP3A4.[1][2][3]

Experimental Protocols for In Vitro Metabolism Studies

While a specific, publicly available, detailed protocol for the in vitro generation of M309 is limited, the following methodologies are based on established practices for studying CYP-mediated drug metabolism in human liver microsomes and recombinant enzyme systems.

Incubation with Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for assessing the formation of M309 from Rucaparib in a pooled human liver microsomal system.

Objective: To determine the rate of M309 formation in the presence of human liver microsomes.

Materials:

-

Rucaparib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of M309 or Rucaparib)

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of Rucaparib in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (pH 7.4), HLMs (e.g., 0.5 mg/mL), and Rucaparib at various concentrations (e.g., 0.1 to 50 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile (or other quenching solvent) containing the internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of M309 using a validated LC-MS/MS method.

-

Incubation with Recombinant Human CYP Enzymes

This protocol is designed to identify the specific CYP isoforms responsible for the formation of M309.

Objective: To determine the relative contribution of different CYP isoforms to the N-demethylation of Rucaparib.

Materials:

-

Rucaparib

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Internal standard (IS) for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Similar to the HLM protocol, prepare incubation mixtures containing buffer, the specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), and Rucaparib.

-

-

Initiation and Incubation:

-

Initiate the reaction with the NADPH regenerating system and incubate at 37°C for a fixed time (e.g., 30 minutes).[4]

-

-

Termination and Sample Processing:

-

Terminate the reaction and process the samples as described in the HLM protocol.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of M309 formed by each CYP isoform.

-

Analytical Method: LC-MS/MS for M309 Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the minor metabolite M309.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

General Chromatographic Conditions (to be optimized):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

General Mass Spectrometric Conditions (to be optimized):

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM):

-

Monitor the specific precursor-to-product ion transitions for M309 and the internal standard. The exact m/z values would need to be determined by infusion of the respective analytical standards.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Quantitative Data

Table 1: Enzymes Involved in Rucaparib Metabolism

| Enzyme Family | Specific Isoform | Role in Rucaparib Metabolism | Reference |

| Cytochrome P450 | CYP2D6 | Primary metabolizing enzyme | [1][2][3] |

| CYP1A2 | Minor contribution | [1][2][3] | |

| CYP3A4 | Minor contribution | [1][2][3] |

Table 2: Enzyme Kinetic Parameters for M309 Formation

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes | Data not available | Data not available | |

| Recombinant CYP2D6 | Data not available | Data not available | |

| Recombinant CYP1A2 | Data not available | Data not available | |

| Recombinant CYP3A4 | Data not available | Data not available |

Note: The lack of available data for the kinetic parameters of M309 formation highlights a knowledge gap in the public domain literature.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vitro metabolism study aimed at characterizing the formation of M309.

Conclusion

The in vitro N-demethylation of Rucaparib to its metabolite M309 is primarily mediated by the CYP2D6 enzyme, with minor involvement of CYP1A2 and CYP3A4. While the general metabolic pathway is understood, there is a notable absence of detailed, publicly available experimental protocols and quantitative kinetic data specifically for M309 formation. The methodologies and workflows presented in this guide are based on established principles of in vitro drug metabolism research and provide a framework for scientists and researchers to design and execute studies to further elucidate the biotransformation of Rucaparib. Further research is warranted to fully characterize the enzyme kinetics of M309 formation, which will contribute to a more comprehensive understanding of Rucaparib's metabolic profile and its clinical implications.

References

- 1. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Role of Cytochrome P450 Enzymes in Rucaparib N-demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cytochrome P450 (CYP) enzymes in the N-demethylation of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. Understanding the metabolic pathways of Rucaparib is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing its clinical use.

Overview of Rucaparib Metabolism

Rucaparib undergoes several metabolic transformations, including oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2][3] In vitro studies have identified that Rucaparib is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP3A4.[1][3] One of the major metabolites identified is M324, an inactive oxidative product.[4]

Quantitative Contribution of CYP Enzymes to Rucaparib Metabolism

| CYP Enzyme | Estimated Fraction of Metabolism (fm,CYP) for M324 Formation | Reference |

| CYP1A2 | 0.27 | [4] |

| CYP3A | 0.64 | [4] |

Note: This data pertains to the formation of the M324 metabolite and not specifically to the N-demethylation pathway. Further research is required to delineate the precise kinetic parameters for Rucaparib N-demethylation by each contributing CYP enzyme.

Experimental Protocols for In Vitro Metabolism Studies

The following outlines a detailed methodology for characterizing the N-demethylation of Rucaparib and determining the kinetic parameters of the involved CYP enzymes.

Materials and Reagents

-

Rucaparib

-

N-desmethyl-Rucaparib (analytical standard)

-

Pooled human liver microsomes (HLMs)

-

Recombinant human CYP enzymes (CYP2D6, CYP1A2, CYP3A4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

-

Specific CYP inhibitors (e.g., Quinidine for CYP2D6, Furafylline for CYP1A2, Ketoconazole for CYP3A4)

Incubation Conditions

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, HLMs or recombinant CYP enzyme, and Rucaparib at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.

Analytical Method for Metabolite Quantification

The concentration of the N-desmethyl-Rucaparib metabolite in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both N-desmethyl-Rucaparib and an appropriate internal standard are monitored for accurate quantification.

Enzyme Kinetic Analysis

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform incubations with a range of Rucaparib concentrations (typically spanning from 0.1 to 10 times the estimated Km). Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Reaction Phenotyping with Chemical Inhibitors

To confirm the contribution of specific CYP isoforms, incubate Rucaparib with HLMs in the presence and absence of selective chemical inhibitors for CYP2D6, CYP1A2, and CYP3A4. A significant reduction in the formation of the N-desmethyl metabolite in the presence of a specific inhibitor confirms the involvement of that enzyme.

Visualizing the Metabolic Pathway and Experimental Workflow

Rucaparib N-demethylation Pathway

Caption: Rucaparib N-demethylation by CYP enzymes.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for in vitro Rucaparib metabolism assay.

Conclusion

The N-demethylation of Rucaparib is a significant metabolic pathway mediated primarily by CYP2D6, with minor roles for CYP1A2 and CYP3A4. While precise kinetic parameters for this specific reaction are not extensively documented, the provided experimental framework offers a robust approach for their determination. A thorough understanding of these metabolic processes is essential for the continued development and safe and effective clinical application of Rucaparib. Further studies are warranted to fully elucidate the kinetics of Rucaparib N-demethylation and its clinical implications.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Rucaparib Metabolite M309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of M309, a metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. The information is compiled from publicly available research and is intended to support further investigation and understanding of Rucaparib's metabolic fate and its potential implications.

Introduction to Rucaparib and its Metabolism

Rucaparib is an oral inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair. It is approved for the treatment of certain types of ovarian and prostate cancers. Following oral administration, Rucaparib undergoes metabolism through several pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation.[1] This metabolic conversion results in the formation of several metabolites, one of which is M309.

M309 is identified as the N-demethylated metabolite of Rucaparib. While it is considered a minor metabolite, understanding its pharmacokinetic properties is essential for a comprehensive safety and efficacy profile of the parent drug.

Quantitative Pharmacokinetic Data

A human absorption, distribution, metabolism, and excretion (ADME) study involving a single oral dose of [¹⁴C]-Rucaparib provided key insights into the relative abundance of its metabolites. The following tables summarize the quantitative data for M309 in plasma, urine, and feces.

Table 1: Peak Distribution and Abundance of Rucaparib and Metabolite M309 in Pooled Human Plasma [1]

| Analyte | % of Total Radioactivity | Concentration (ng Eq/mL) |

| Rucaparib | 64.0 | 335 ± 120 |

| M309 | Trace | Not Quantified |

| M324 | 18.6 | 94.0 ± 62.7 |

| Other Metabolites | Trace | Not Quantified |

Data are presented as mean ± SD for Rucaparib and M324 concentrations. ng Eq/mL: nanogram equivalents per milliliter.

Table 2: Excretion of Rucaparib and Metabolites in Humans (% of Administered Dose) [1]

| Analyte | Urine | Feces | Total Excretion |

| Total Radioactivity | 17.4 ± 4.17 | 71.9 ± 7.40 | 89.3 ± 8.54 |

| Rucaparib | ~7.6 | 63.9 | - |

| M309 | Trace | Trace | - |

| M324 | ~7.6 | Trace | - |

Data are presented as mean ± SD for total radioactivity. Trace indicates that the metabolite was detected but at levels too low for accurate quantification as a percentage of the administered dose.

As indicated in the tables, M309 is present at trace levels in plasma, urine, and feces, signifying that it is a minor contributor to the overall exposure of Rucaparib-related material in the body. The primary circulating components are the parent drug, Rucaparib, and the major metabolite, M324.[1]

Experimental Protocols

The following section details the methodologies employed in the key studies that identified and quantified Rucaparib and its metabolites.

Human ADME Study

Objective: To characterize the absorption, distribution, metabolism, and excretion of [¹⁴C]-Rucaparib in patients with advanced solid tumors.[1]

Methodology:

-

Study Population: Patients with advanced solid tumors.

-

Dosing: A single oral dose of 600 mg [¹⁴C]-Rucaparib.

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points.

-

Radioactivity Measurement: Total radioactivity in all matrices was measured using liquid scintillation counting.

-

Metabolite Profiling: Plasma, urine, and feces samples were pooled by collection time and analyzed for metabolites using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Rucaparib Quantification

While a specific protocol for M309 is not detailed in the available literature, the validated LC-MS/MS method used for the quantification of Rucaparib in human plasma provides a foundation for the analytical approach.

Methodology:

-

Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation of plasma samples.

-

Chromatography: Reversed-phase chromatography.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

This methodology is a standard and sensitive approach for the quantification of small molecules in biological matrices and would be adaptable for the specific quantification of M309 with appropriate optimization of mass transitions and chromatographic conditions.

Metabolic Pathway of Rucaparib to M309

The formation of M309 from Rucaparib occurs through N-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. The diagram below illustrates this metabolic step.

Conclusion

References

No Publicly Available Data on the Biological Activity of M309

A comprehensive search for the preliminary biological activity of a compound designated "M309" has yielded no specific results. Publicly accessible scientific literature and drug development pipelines do not contain information pertaining to a molecule with this identifier.

It is possible that "M309" is an internal development code for a compound that has not yet been disclosed in publications or public forums. Alternatively, it may be a very recent discovery that has not yet entered the public domain. Without further details or a specific chemical structure associated with "M309," it is not possible to provide the requested in-depth technical guide on its biological activity, experimental protocols, or associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on "M309" are advised to consult internal documentation or await public disclosure from the originating institution. Standard drug development processes involve extensive preclinical research, including target identification, validation, and screening, before a compound's activity is published.[1][2] This process includes various stages of nonclinical drug development to establish a therapeutic profile, with a focus on drug toxicity.[1]

General principles of drug discovery often involve identifying a therapeutic need and then screening compound libraries to find molecules that interact with a specific biological target.[1] The subsequent stages of development involve detailed studies of the compound's mechanism of action, which can involve various signaling pathways. For instance, pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade are crucial in cellular processes and are common targets in drug development.[3][4] The MAPK pathway, a three-tiered kinase cascade, plays a significant role in signal transduction and modulates cellular events like cell cycle progression and apoptosis.[4]

Should information on "M309" become publicly available, a thorough analysis would involve detailing its effects on specific cellular pathways, supported by quantitative data from various assays. This would typically be presented in structured tables and accompanied by detailed experimental methodologies to ensure reproducibility. Visual representations of signaling pathways and experimental workflows would also be crucial for clear communication of the compound's biological effects.

At present, due to the absence of any specific data for "M309," the creation of the requested technical guide is not feasible.

References

- 1. Drug Discovery and Development: Overview of the End-to-End Therapeutic Development Pipeline | Harvard Medical School Professional, Corporate, and Continuing Education [learn.hms.harvard.edu]

- 2. Office of the Registrar - Purdue University [purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

The Clinical Significance of Minor Rucaparib Metabolites: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is an established therapeutic agent in the management of recurrent ovarian and metastatic castration-resistant prostate cancers, particularly in patients with BRCA1/2 mutations.[1] While the clinical pharmacology of the parent drug is well-characterized, the contribution of its metabolites to the overall clinical profile is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the minor metabolites of Rucaparib, with a focus on their identification, quantitative disposition, and potential clinical relevance. Methodologies for their analysis are detailed, and key signaling pathways are visualized to facilitate a deeper understanding of their potential biological impact.

Rucaparib Metabolism: An Overview

Following oral administration, Rucaparib undergoes metabolism through multiple pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation.[2][3] In vitro studies have identified cytochrome P450 (CYP) enzymes CYP2D6, CYP1A2, and CYP3A4 as being involved in its metabolism.[3][4] A human mass balance study identified seven metabolites in plasma, urine, and feces.[5] While unchanged Rucaparib is the major drug-related component in plasma, a significant portion is converted to various metabolites.[2][5]

Identification of Rucaparib Metabolites

Metabolite profiling of plasma, urine, and feces has led to the identification of seven metabolites of Rucaparib. The primary metabolite, M324, is an inactive oxidative metabolite.[2] The other identified minor metabolites are present in trace amounts.[2]

The identified metabolites are:

-

M324: The major metabolite, formed through oxidation.[1]

-

M309 [1]

-

M323 [1]

-

M337a [1]

-

M337b [1]

-

M337c [1]

-

M500 [1]

Quantitative Data and Pharmacokinetics

The quantitative analysis of Rucaparib metabolites has primarily focused on the major metabolite, M324. Data on the pharmacokinetic parameters of the other minor metabolites are limited due to their low abundance.

| Metabolite | Matrix | % of Total Radioactivity | Cmax (ng Eq/mL) | AUC (ng Eq h/mL) | Notes |

| M324 | Plasma | 18.6% | 94.0 ± 62.7 | 2260 | The most abundant metabolite.[6] |

| Minor Metabolites (M309, M323, M337a/b/c, M500) | Plasma, Urine, Feces | Trace amounts | Not Quantified | Not Quantified | Detected but not present in significant quantities.[2] |

Clinical Relevance of Rucaparib Metabolites

M324: The Major Metabolite

Initially considered biologically inactive with respect to PARP inhibition, recent studies have indicated that M324 may possess its own pharmacological activities.[1] While it is at least 30-fold less potent than Rucaparib against PARP1-3, it has been shown to inhibit other protein kinases, specifically Polo-like kinase 2 (PLK2) and Glycogen Synthase Kinase 3 Alpha (GSK3A), at clinically relevant concentrations. This suggests that M324 could contribute to both the efficacy and the adverse effect profile of Rucaparib through off-target activities. The synergy between Rucaparib and M324 has been observed in prostate cancer models, and M324 has been found to reduce α-synuclein accumulation in models of Parkinson's disease, opening avenues for further investigation.

Minor Metabolites

Due to their low systemic exposure, the clinical relevance of the minor metabolites (M309, M323, M337a/b/c, and M500) is currently considered to be low. There is a lack of published data on their specific biological activities or their potential to contribute to the overall clinical effects of Rucaparib. Further research is required to fully elucidate their pharmacological profiles.

Experimental Protocols

Metabolite Identification and Profiling

A representative experimental protocol for the identification and profiling of Rucaparib metabolites in human plasma, urine, and feces following a single oral dose of [14C]-Rucaparib is outlined below.

Objective: To characterize the metabolic pathways of Rucaparib in humans.

Methodology:

-

Sample Collection: Collect blood, urine, and feces samples from patients at predetermined time points after administration of a single oral dose of [14C]-Rucaparib (e.g., 600 mg).[6]

-

Sample Preparation:

-

Plasma: Process blood samples to obtain plasma.

-

Urine: Pool and homogenize urine samples.

-

Feces: Homogenize and extract fecal samples with acetonitrile.[6]

-

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection: Separate metabolites from the parent drug and quantify their radioactivity.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identify the chemical structures of the metabolites by comparing their fragmentation patterns with that of the parent drug.[7]

-

Quantitative Analysis of Rucaparib and M324 in Plasma

Objective: To quantify the concentrations of Rucaparib and its major metabolite M324 in plasma.

Methodology:

-

Sample Preparation: Perform protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile).

-

Chromatography:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for Rucaparib (e.g., m/z 324.00 → 293.02) and an appropriate internal standard.[7]

-

-

Quantification: Generate a calibration curve using standards of known concentrations to determine the concentrations of Rucaparib and M324 in the plasma samples.

Signaling Pathways and Visualizations

Rucaparib-Mediated PARP Inhibition

Rucaparib exerts its primary anticancer effect through the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through homologous recombination results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[1]

References

- 1. d-nb.info [d-nb.info]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Standard of Rucaparib Metabolite M309

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian and prostate cancer.[1][2] The metabolism of Rucaparib in humans is complex, involving pathways such as oxidation, N-demethylation, N-methylation, and glucuronidation.[3][4] One of the identified minor metabolites is M309, which is the N-demethylated form of Rucaparib.[5][6] Although present in trace amounts in plasma, urine, and feces, the characterization and quantification of M309 are crucial for a comprehensive understanding of Rucaparib's pharmacokinetics and metabolism.[7][8]

This document provides detailed application notes and protocols for the establishment of an analytical standard for Rucaparib metabolite M309, its synthesis, purification, characterization, and subsequent use in quantitative bioanalysis. As no commercial analytical standard for M309 is readily available, this guide outlines a comprehensive approach to preparing and utilizing an in-house reference standard.

M309 Analytical Standard: Properties and Synthesis

An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. For M309, the establishment of such a standard is the first critical step for accurate quantification in biological matrices.

Chemical Properties

| Property | Value |

| IUPAC Name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one |

| Molecular Formula | C20H18FN3O |

| Molecular Weight | 335.38 g/mol |

| Parent Compound | Rucaparib (C19H18FN3O) |

| Metabolic Reaction | N-demethylation |

Proposed Synthesis of M309

The synthesis of M309 can be approached by modifying existing synthetic routes for Rucaparib. A plausible retrosynthetic analysis suggests a final step involving the formation of the lactam ring. A key intermediate would be a protected form of the N-demethylated side chain.

Diagram of Proposed M309 Synthesis Pathway

Caption: A high-level overview of the proposed synthetic pathway for this compound.

Protocol for Synthesis:

-

Synthesis of the Indole Core: The synthesis can start from commercially available precursors to construct the tricyclic indole core of Rucaparib, as described in the literature for Rucaparib synthesis.

-

Introduction of the Side Chain: A key step involves the introduction of a protected aminomethylphenyl group at the 2-position of the indole core. For M309, a Boc-protected aminomethyl group would be appropriate.

-

Deprotection: Removal of the Boc protecting group to yield the primary amine.

-

Lactam Formation: Cyclization to form the seven-membered lactam ring, yielding M309.

Purification and Characterization of M309 Analytical Standard

Purification of the synthesized M309 is critical to ensure its suitability as an analytical standard.

Purification Protocol

-

Column Chromatography: The crude product from the synthesis is first purified by flash column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol gradient).

-

Preparative HPLC: Further purification is achieved by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate M309 to a high degree of purity (>98%).

Characterization Protocol

The purified M309 must be rigorously characterized to confirm its identity and purity.

| Analytical Technique | Purpose | Expected Results |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula | Accurate mass measurement corresponding to C20H18FN3O. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | Spectra consistent with the N-demethylated structure of Rucaparib. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for amine, amide, and aromatic functionalities. |

| Purity by HPLC-UV | Determination of purity | Purity >98% based on peak area at a suitable wavelength (e.g., 254 nm). |

| Quantitative NMR (qNMR) | Accurate determination of concentration | Determination of the exact concentration of the standard solution. |

Quantitative Analysis of M309 in Biological Matrices

A validated bioanalytical method is essential for the accurate quantification of M309 in complex biological samples like plasma.

LC-MS/MS Method for M309 Quantification

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred choice for quantifying low levels of drug metabolites.

Experimental Workflow for M309 Quantification

Caption: A schematic of the experimental workflow for the quantification of M309 in plasma samples.

Sample Preparation Protocol

-

Spiking of Internal Standard: To a 100 µL aliquot of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled M309 or a structurally similar compound).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate M309 from other matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | M309: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion |

Method Validation

The developed LC-MS/MS method should be validated according to regulatory guidelines, including the assessment of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability

Logical Relationship of the Analytical Standard

The analytical standard is central to the entire process of metabolite quantification, from method development to routine sample analysis.

Diagram of the Central Role of the Analytical Standard

Caption: The logical relationship illustrating the central importance of the M309 analytical standard.

Conclusion

The successful establishment and use of an analytical standard for this compound are fundamental for accurate and reliable bioanalytical studies. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and quantification of M309. Adherence to these detailed methodologies will enable researchers to generate high-quality data, contributing to a deeper understanding of Rucaparib's metabolic profile and its clinical implications.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]

- 3. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried B… [ouci.dntb.gov.ua]

Application Note: Synthesis of N-demethylated Rucaparib Reference Material

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is approved for the treatment of certain types of ovarian and prostate cancers. N-demethylated Rucaparib is a known phase I metabolite of Rucaparib, formed in the body through N-demethylation.[1][2][3][4] As with any active pharmaceutical ingredient (API), the synthesis and characterization of its metabolites are crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as reference standards in analytical method development and validation. This application note provides a detailed protocol for the chemical synthesis of N-demethylated Rucaparib, intended for use as a reference material by researchers, scientists, and drug development professionals.

The presented synthesis strategy involves the demethylation of the tertiary amine in Rucaparib. Several methods for N-demethylation of tertiary amines are reported in the scientific literature, and the selection of a suitable method depends on the specific substrate and the desired reaction conditions. This protocol outlines a plausible and effective method for this transformation.

Synthesis Workflow

The overall workflow for the synthesis of N-demethylated Rucaparib is depicted in the following diagram:

Caption: Workflow for the synthesis of N-demethylated Rucaparib.

Experimental Protocol

This protocol describes the N-demethylation of Rucaparib to yield N-demethylated Rucaparib.

Materials and Reagents:

-

Rucaparib

-

1-Chloroethyl chloroformate (ACE-Cl)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Procedure:

Step 1: Carbamate Formation

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Rucaparib (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate.

Step 2: Carbamate Cleavage (Demethylation)

-

Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.

-

Heat the solution to reflux and stir for 2-3 hours.

-

Monitor the reaction by TLC or HPLC until the carbamate intermediate is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude N-demethylated Rucaparib.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the N-demethylated Rucaparib.

-

Combine the fractions containing the pure product, as identified by TLC or HPLC.

-

Evaporate the solvent from the combined fractions to obtain the purified N-demethylated Rucaparib as a solid.

Step 4: Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of the N-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the N-demethylated product.

-

HPLC: To determine the purity of the final compound.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-demethylated Rucaparib.

| Parameter | Value |

| Starting Material | Rucaparib |

| Molecular Formula | C₁₉H₁₈FN₃O |

| Molecular Weight | 323.37 g/mol |

| Final Product | N-demethylated Rucaparib |

| Molecular Formula | C₁₈H₁₆FN₃O |

| Molecular Weight | 309.34 g/mol |

| Typical Yield | 60-70% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Signaling Pathway/Logical Relationship

The chemical transformation from Rucaparib to its N-demethylated form can be represented by the following reaction diagram:

Caption: Reaction scheme for the N-demethylation of Rucaparib.

(Note: The image in the DOT script is a placeholder representing the chemical structure. In a real application, a proper chemical drawing would be used.)

Conclusion

This application note provides a comprehensive protocol for the synthesis of N-demethylated Rucaparib, a key metabolite of the PARP inhibitor Rucaparib. The described method is robust and yields the desired product in good purity, making it suitable for the preparation of a reference standard for analytical and metabolic studies. The detailed experimental procedure, along with the characterization data, will aid researchers in the successful synthesis and verification of this important compound.

References

- 1. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note: Quantitative Determination of M309 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M309 is a novel protein biomarker implicated in inflammatory and autoimmune diseases. Accurate quantification of M309 in human plasma is critical for understanding its physiological and pathological roles, as well as for its potential as a therapeutic target and diagnostic marker. This document provides a detailed protocol for the quantitative measurement of human M309 in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The assay is designed for high sensitivity and specificity, making it a reliable tool for researchers, scientists, and drug development professionals.

Principle of the Assay

This assay employs the quantitative sandwich ELISA technique.[1] A monoclonal antibody specific for M309 is pre-coated onto a 96-well microplate. Standards and samples are pipetted into the wells, and any M309 present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated polyclonal antibody specific for a different epitope on M309 is added to the wells, creating an antibody-antigen-antibody "sandwich".[1][2] Following a wash step, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody. A final wash removes unbound conjugate, and a chromogenic substrate solution is added. The substrate is converted by the HRP enzyme, resulting in a colored product.[3] The intensity of the color, which is proportional to the amount of M309 captured, is measured spectrophotometrically at 450 nm. The concentration of M309 in the samples is then determined by comparing the optical density (O.D.) of the samples to a standard curve.

Performance Characteristics

The following data are representative of the performance of this assay. Optimal results may vary depending on the specific laboratory conditions and reagents used.

| Parameter | Specification |

| Assay Range | 7.8 pg/mL – 500 pg/mL |

| Sensitivity (Limit of Detection) | < 1.0 pg/mL |

| Specificity | High specificity with no significant cross-reactivity with related molecules. |

| Intra-Assay Precision (CV%) | < 8% |

| Inter-Assay Precision (CV%) | < 12% |

| Sample Type | Human Plasma, Serum, Cell Culture Supernatants |

| Sample Volume | 100 µL per well |

| Incubation Time | ~4.5 hours |

Required Materials

Materials Provided:

-